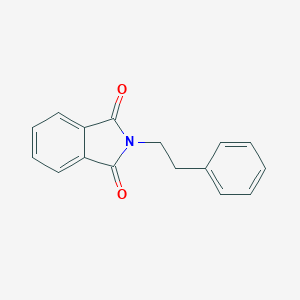
N-phenethyl phthalimide
Vue d'ensemble
Description
N-phenethyl phthalimide is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antitumor Activity
N-Phenethyl phthalimide and its derivatives have been investigated for their antitumor properties. A study synthesized a series of phthalimide-thiazole derivatives, which were evaluated for their inhibitory effects on human neutrophil elastase (HNE) and antitumor activity against several cancer cell lines including MV4-11 (biphenotypic B myelomonocytic leukemia), A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and UMUC-3 (bladder carcinoma). The results indicated that compounds with specific substituents demonstrated potent inhibitory activity with IC50 values comparable to established inhibitors like ursolic acid .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4c | MV4-11 | 12.98 | 5.42 |
| 4e | A549 | 15.58 | 6.78 |
| 4h | MDA-MB-231 | 16.62 | 7.68 |
Antimicrobial Properties
Phthalimide derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that modifications to the N-substituent can enhance fungicidal properties, making these compounds suitable for use as pesticides and preservatives .
Organic Synthesis
Protecting Group in Organic Synthesis
The N-phthaloyl group, derived from phthalimides, is widely used as a protecting group for amines in organic synthesis. Its application allows for the selective protection of amine functionalities, facilitating the synthesis of complex organic molecules . The removal of this protecting group can be achieved through mild conditions, making it advantageous in multi-step syntheses.
Herbicidal Activity
This compound has been explored as a potent herbicide due to its ability to inhibit protoporphyrinogen oxidase (PPO), an essential enzyme in the chlorophyll biosynthesis pathway in plants. Compounds designed based on molecular docking studies showed promising herbicidal activities against various weed species such as Brassica campestris and Amaranthus retroflexus .
Case Study 1: Antitumor Activity Assessment
A study conducted on new phthalimide derivatives revealed their potential as HNE inhibitors and antitumor agents. The synthesized compounds were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts.
Case Study 2: Herbicide Development
In another research effort, a series of N-phenyl phthalimides were synthesized and evaluated for their herbicidal efficacy. The structure-activity relationship was established through molecular docking studies, leading to the identification of lead compounds with high PPO inhibition rates.
Propriétés
Numéro CAS |
7501-05-5 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(2-phenylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clé InChI |
MBYLNRRTUYQZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
7501-05-5 |
Solubilité |
7.8 [ug/mL] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













